5-Chlorothiophene-3-carbaldehyde
Description
Overview of Thiophene (B33073) Derivatives in Organic Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are fundamental components in organic chemistry. wikipedia.orgbritannica.com Discovered in 1882 as a contaminant in benzene (B151609), thiophene exhibits aromatic properties, closely resembling benzene in many of its chemical reactions. wikipedia.orgbritannica.com Thiophene derivatives are prevalent in nature, found in plant pigments and natural products like biotin. britannica.com
In contemporary organic synthesis, thiophenes are highly valued as versatile scaffolds. nih.gov They are integral to the creation of numerous agrochemicals and pharmaceuticals, where the thiophene ring often replaces a benzene ring without diminishing biological activity. wikipedia.org The development of efficient synthetic routes to substituted thiophenes is a continuous area of research, with methods ranging from classical condensation reactions to modern metal-catalyzed and metal-free heterocyclization approaches. nih.govorganic-chemistry.org
Significance of Halogenated Thiophenes as Building Blocks
Halogenated thiophenes, a sub-class of thiophene derivatives, are particularly important as versatile building blocks in organic synthesis. researchgate.net The presence of a halogen atom, such as chlorine or bromine, on the thiophene ring provides a reactive site for a variety of chemical transformations. These transformations include nucleophilic substitution and cross-coupling reactions, which are instrumental in constructing complex molecular architectures. quinoline-thiophene.com
The strategic placement of halogens on the thiophene ring allows for regioselective functionalization, a key aspect in the synthesis of targeted molecules. mdpi.com This controlled reactivity makes halogenated thiophenes indispensable in the development of new insecticides, pharmaceuticals, and organic electronic materials. researchgate.netrsc.org The ability to form halogen and chalcogen bonds further expands their utility in supramolecular chemistry and crystal engineering. acs.org
Position of 5-Chlorothiophene-3-carbaldehyde in the Field of Heterocyclic Chemistry
Within the broad field of heterocyclic chemistry, this compound holds a specific and important position. Its structure incorporates both a reactive aldehyde group and a chlorine atom on the thiophene ring, making it a bifunctional building block. americanelements.com The aldehyde group can readily participate in reactions such as condensations and reductions, while the chlorine atom allows for the introduction of various substituents through cross-coupling chemistry.
This dual reactivity makes this compound a valuable precursor for the synthesis of diverse heterocyclic systems. mdpi.comresearchgate.net For instance, it is a key intermediate in the preparation of 2,4-diaminopyrimidine (B92962) derivatives, which have shown potential as potent antagonists for the growth hormone secretagogue receptor. chemicalbook.com The compound's utility extends to the creation of novel protein degrader building blocks and other pharmaceutically relevant scaffolds. calpaclab.comnih.gov
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 36155-85-8 |
| Molecular Formula | C₅H₃ClOS |
| Molecular Weight | 146.6 g/mol |
| Melting Point | 129-131 °C |
| Boiling Point | 208.8±20.0 °C at 760 mmHg |
| Density | 1.429±0.06 g/cm³ |
| IUPAC Name | This compound |
Data sourced from multiple chemical suppliers and databases. americanelements.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOGYRKWKJGOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484387 | |
| Record name | 5-Chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-85-8 | |
| Record name | 5-Chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chlorothiophene 3 Carbaldehyde and Its Precursors
Advanced Synthetic Routes for Thiophene-3-carbaldehyde Scaffolds
The synthesis of the core thiophene-3-carbaldehyde structure is a critical first step, for which several advanced methodologies have been developed. nih.gov These routes focus on the efficient introduction of the formyl group at the C3 position of the thiophene (B33073) ring.
Carbonyl Insertion Reactions
Carbonyl insertion reactions provide a pathway to thiophene carboxylic acids, which can subsequently be converted to the corresponding aldehydes. A common strategy involves the lithiation of a thiophene derivative, often at a specific position using a directing group or through halogen-metal exchange, followed by quenching with carbon dioxide to introduce a carboxylic acid group. nih.govgoogle.com For instance, 3,4,5-trichloro-2-thiophenecarbonyl chloride can be prepared from tetrachlorothiophene (B1294677) via a lithiation reaction with n-butyllithium, followed by carbonation with CO2 to yield the carboxylic acid, which is then converted to the acid chloride. nih.gov Similarly, a Grignard reaction followed by carbonation is a viable method. nih.gov
Another approach is reductive carbonylation, which utilizes carbon monoxide (CO) as the formyl source. orgsyn.org This method, often catalyzed by transition metals like palladium, can formylate haloarenes under relatively mild conditions. orgsyn.org The use of CO surrogates, such as N-formylsaccharin, has been developed to mitigate the hazards associated with handling highly toxic carbon monoxide gas. orgsyn.org
Formylation Reactions
Direct formylation of the thiophene ring is a more direct approach to obtaining thiophene-3-carbaldehyde. Several classical and modern formylation reactions are applicable.
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles like thiophene. iust.ac.ir This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the thiophene ring. iust.ac.ir
The Duff reaction is another method for the formylation of aromatic compounds, particularly those with strongly electron-donating groups like phenols. wikipedia.org It uses hexamine as the source of the formyl carbon. The reaction proceeds via an iminium ion intermediate, and formylation generally occurs at the position most activated by the substituent. wikipedia.org
More recent methods include formylation using paraformaldehyde in the presence of MgCl2 and a base like triethylamine, which has shown high yields and regioselectivity for the ortho-formylation of phenols and could be adapted for activated heterocycles. orgsyn.org A two-step process starting from acrolein and 1,4-dithiane-2,5-diol, followed by oxidation with sulfuryl chloride, has also been reported for the practical synthesis of thiophene-3-carbaldehyde. scispace.comresearchgate.net
Electrochemical Chlorination of Thiophenes
Electrochemical methods offer a green and efficient alternative for the halogenation of organic compounds, including thiophenes. researchgate.netresearchgate.net These reactions utilize electrons as reagents, avoiding the need for conventional, often harsh, oxidizing or reducing agents. researchgate.net The selective mono-, di-, and trichlorination of substituted thiophenes can be achieved with high yields and selectivity by controlling reaction parameters such as catalyst loading, electric current, and the choice of chlorine source, like ethyl chloroformate. researchgate.netresearchgate.net This technique is noted for its mild conditions and excellent functional group tolerance, making it a valuable tool in modern organic synthesis. researchgate.net The electroreduction of polyhalogenated thiophenes can also be used to selectively remove α-halogen atoms, providing a route to 3-halo and 3,4-dihalo thiophenes from perhalogenated precursors. cdnsciencepub.com
Synthesis of Halogenated Thiophenes as Intermediates
The introduction of a chlorine atom at the desired position on the thiophene ring is a pivotal step in the synthesis of 5-Chlorothiophene-3-carbaldehyde. This is typically achieved through the chlorination of a pre-existing thiophene derivative or by starting with a chlorinated raw material.
Chlorination of Thiophene and Derivatives
Thiophenes undergo electrophilic substitution reactions, including chlorination, readily. acs.orgpharmaguideline.com The reactivity of thiophene towards halogenation is significantly higher than that of benzene (B151609). iust.ac.ir A variety of chlorinating agents have been employed, each with its own advantages regarding reactivity and selectivity.
Sulfuryl chloride (SO2Cl2) is a common and effective reagent for the chlorination of thiophenes. jcu.edu.auacs.org It can be used to introduce one or more chlorine atoms onto the thiophene ring. google.com For example, sulfuryl chloride in a polar solvent has been used for the isomerically pure synthesis of specific chloro-alkylthiophenes. jcu.edu.au
Molecular chlorine (Cl2) is another fundamental chlorinating agent. isca.incabidigitallibrary.org The reaction of thiophene with molecular chlorine in aqueous solution at a neutral pH has been studied, leading to the formation of 2-chlorothiophene (B1346680). isca.incabidigitallibrary.org The process can be catalyzed by iodine to increase the proportion of specific chlorothiophene products like 2-chlorothiophene and 2,5-dichlorothiophene. google.com
Other chlorinating agents include N-chlorosuccinimide (NCS) , which is often used for milder, more selective chlorinations. rsc.org Additionally, environmentally benign methods using sodium hypochlorite (B82951) (NaOCl) in aqueous acetonitrile (B52724) have been developed for the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives, a reaction that could be conceptually applied to thiophenes. rsc.orgnih.gov
| Chlorinating Agent | Substrate Example | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Sulfuryl Chloride (SOCl₂) | 3-Methylthiophene | Polar solvent | Yielded isomerically pure chloro-alkylthiophene (65% yield). | jcu.edu.au |
| Molecular Chlorine (Cl₂) | Thiophene | Aqueous solution, pH 7 | Rapid second-order reaction forming 2-chlorothiophene. | isca.in |
| Molecular Chlorine (Cl₂) with Iodine Catalyst | Thiophene | Liquid phase | Increases yield of 2-chlorothiophene and 2,5-dichlorothiophene. | google.com |
| Sodium Hypochlorite (NaOCl·5H₂O) | C2-Substituted Benzothiophenes | Aqueous acetonitrile, 65–75 °C | Provides C3-chlorinated products in 30–65% yields. | nih.gov |
| Benzeneseleninyl chloride / AlCl₃ | Methylthiophenes | Chloroform | High yields (77–89%) and selectivity. | jcu.edu.au |
Regioselective Halogenation Strategies
Controlling the position of chlorination (regioselectivity) is crucial for the synthesis of a specific isomer like this compound. The inherent electronic properties of the thiophene ring direct electrophilic substitution preferentially to the α-positions (C2 and C5) over the β-positions (C3 and C4). cdnsciencepub.compharmaguideline.com
To achieve non-canonical substitution patterns, chemists employ various strategies. One approach is to use blocking groups to occupy the more reactive positions, directing the halogenation to the desired, less reactive site. Another method involves "halogen dance" reactions, where a halogen atom can migrate to a different position on the ring under the influence of a base. acs.org
The choice of halogenating reagent and reaction conditions also plays a significant role in regioselectivity. For example, the use of benzeneseleninyl chloride in the presence of aluminum halide has been reported as an efficient and regioselective halogenating reagent for thiophenes. tandfonline.com Similarly, thianthrene/TfOH-catalyzed systems using N-halosuccinimides (NXS) have been shown to enhance reaction efficiency and provide single regioselective products in many cases. rsc.org For substrates with existing substituents, the electronic and steric nature of that group will further influence the position of the incoming chlorine atom.
| Strategy/Reagent | Effect on Thiophene Halogenation | Mechanism/Principle | Reference |
|---|---|---|---|
| Inherent Ring Reactivity | Preferential substitution at α-positions (C2, C5). | The sulfur atom stabilizes the cationic intermediate (sigma complex) more effectively at the α-positions. | cdnsciencepub.compharmaguideline.com |
| Benzeneseleninyl chloride / Aluminum halide | Efficient and regioselective halogenation. | Involves a positive halogen intermediate (halonium ion). | tandfonline.com |
| Electroreduction | Preferential reduction (dehalogenation) of α-halogens. | Can be used to synthesize 3-halo and 3,4-dihalo thiophenes from polyhalogenated precursors. | cdnsciencepub.com |
| Thianthrene/TfOH Catalysis with NXS | Enhances efficiency and can yield single regioselective products. | Forms a highly reactive electrophilic halogen thianthrenium species in situ. | rsc.org |
| Radical Halogenation | Selectivity depends on the halogen; bromination is more selective than chlorination for more substituted carbons. | Based on the stability of the radical intermediate formed during hydrogen abstraction (Reactivity-Selectivity Principle). | youtube.com |
Grignard Reagent-Mediated Syntheses of Thiophene Carboxylic Acids
A well-established method for introducing a carboxylic acid group onto a thiophene ring is through the use of Grignard reagents. nih.govresearchgate.netlibretexts.org This process typically involves the reaction of a halogenated thiophene with magnesium to form a thienylmagnesium halide. This Grignard reagent, a potent nucleophile, is then reacted with carbon dioxide, followed by an acidic workup to yield the corresponding thiophene carboxylic acid. nih.govresearchgate.netlibretexts.org For instance, 3-methyl-2-thienylmagnesium halides have been reacted with CO2 to prepare 3-methylthiophene-2-carboxylic acid. beilstein-journals.org This method is versatile and can be applied to various substituted thiophenes. The primary limitation is the incompatibility with functional groups that are sensitive to Grignard reagents, such as hydroxyl, amino, and carbonyl groups. libretexts.org
A specific example involves the preparation of 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene. This is achieved through a Grignard method using 1,2-dibromoethane (B42909) as an activator, followed by carbonation with CO2. nih.govresearchgate.net
| Starting Material | Reagents | Product | Reference |
| Halogenated Thiophene | 1. Mg 2. CO2 3. H3O+ | Thiophene Carboxylic Acid | nih.govresearchgate.netlibretexts.org |
| Tetrachlorothiophene | 1. Mg, 1,2-dibromoethane 2. CO2 | 3,4,5-trichloro-2-thiophenecarboxylic acid | nih.govresearchgate.net |
| 3-methyl-2-thienylmagnesium halide | CO2 | 3-methylthiophene-2-carboxylic acid | beilstein-journals.org |
Palladium-Catalyzed Carbonylation Procedures for Thiophene Carboxylic Acids
Palladium-catalyzed carbonylation offers an alternative and powerful route to thiophene carboxylic acids and their esters. nih.govresearchgate.netresearchgate.net This method involves the reaction of a halogenated thiophene with carbon monoxide in the presence of a palladium catalyst and an alcohol to produce the corresponding ester. nih.gov This process is advantageous as it often proceeds with high selectivity and functional group tolerance. For example, a palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene (B51420) under CO pressure in ethanol (B145695) has been used to synthesize the corresponding ethyl ester. nih.gov
Recent advancements have focused on direct oxidative carbonylation approaches. One such method utilizes a PdI2/KI catalytic system under aerobic conditions to achieve the synthesis of thiophene-3-carboxylic esters. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the mechanism of palladium-catalyzed carboxylation of thiophene with CO2, which involves the cleavage of a C-H bond and the insertion of CO2 into the Pd-C bond. mdpi.com
| Starting Material | Catalyst System | Reagents | Product | Reference |
| 2-bromo-3-methylthiophene | Palladium catalyst | CO, EtOH | Ethyl 4-bromo-3-methyl-2-thiophenecarboxylate | nih.gov |
| 4-(2-aminophenyl)-3-yn-1-ols | PdI2/KI | CO, O2 | Dihydrofuroquinolinone derivatives | researchgate.net |
| Thiophene | Palladium(II) acetate | CO2 | Thiophene carboxylic acid | mdpi.com |
Vapor Phase Chlorination Techniques
Vapor phase chlorination is a high-temperature method used for the chlorination of thiophene and its derivatives. nih.govresearchgate.net This technique involves passing the thiophene compound and chlorine gas through a heated reactor. For example, the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at 500°C resulted in the formation of 3,4,5-trichloro-2-thiophenenitrile with a 69% distilled yield. nih.govresearchgate.net While this method is effective for producing highly chlorinated thiophenes, controlling the regioselectivity can be challenging. An older patent describes the chlorination of liquid thiophene using gaseous chlorine or sulfuryl chloride in the presence of an iodine catalyst to produce 2-chlorothiophene and 2,5-dichlorothiophene. google.com The reaction temperature is typically maintained between 75 and 85°C. google.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-Thiophenecarbonitrile | Cl2 (gas) | 500°C, 6-second residence time | 3,4,5-Trichloro-2-thiophenenitrile | 69% | nih.govresearchgate.net |
| Thiophene | Cl2 (gas) or SO2Cl2, I2 (catalyst) | 75-85°C | 2-Chlorothiophene, 2,5-Dichlorothiophene | - | google.com |
Direct Synthesis Approaches for this compound
Direct synthesis methods provide more straightforward routes to this compound, often by introducing the formyl group and the chlorine atom in a single or sequential process.
One-Pot Synthetic Methods
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. A one-pot process has been developed for the synthesis of 5-chlorothiophene-2-carboxylic acid, a structurally related compound, starting from 2-thiophenecarboxaldehyde. google.comgoogle.com This method involves the chlorination of 2-thiophenecarboxaldehyde, and the resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without isolation. google.com The intermediate is then oxidized to the carboxylic acid. google.com This approach highlights the potential for developing a similar one-pot synthesis for the 3-carbaldehyde isomer.
Utilization of 2-Thiophenecarboxaldehyde as Starting Material
2-Thiophenecarboxaldehyde is a readily available and versatile starting material for the synthesis of various substituted thiophenes, including this compound. google.comgoogle.comkobe-u.ac.jp The synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has been reported, which proceeds via the formation of 5-chloro-2-thiophenecarboxaldehyde. google.comgoogle.com This intermediate is a key precursor, and its synthesis demonstrates the feasibility of chlorinating the thiophene ring at the 5-position while retaining the aldehyde functionality. The formylation of thiophene derivatives is commonly achieved through the Vilsmeier-Haack reaction. researchgate.net
Specific Reaction Conditions and Reagents (e.g., Triphosgene (B27547)/DMF)
The introduction of the formyl group onto the thiophene ring can be achieved using various formylating agents. The Vilsmeier-Haack reaction, which typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a standard method for the formylation of aromatic and heteroaromatic compounds, including thiophenes. researchgate.net
Triphosgene (bis(trichloromethyl)carbonate) is a safer, solid substitute for gaseous phosgene (B1210022) and is used in a variety of reactions, including chloroformylations and carbonylations. researchgate.net While direct formylation of thiophenes using triphosgene is not as common, it has been used in Friedel-Crafts acylation reactions. researchgate.net For instance, the Friedel-Crafts reaction of aromatic compounds with triphosgene in the presence of a Lewis acid like AlCl3 can produce benzophenones. researchgate.net The reactivity of triphosgene suggests its potential application in the synthesis of thiophene aldehydes under specific conditions, possibly through an in situ generated Vilsmeier-type reagent with DMF.
Reactivity and Chemical Transformations of 5 Chlorothiophene 3 Carbaldehyde
Electrophilic Aromatic Substitution Patterns in Halogenated Thiophenes
The thiophene (B33073) ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom. numberanalytics.com This increased reactivity, however, is influenced by the presence and position of substituents on the ring. In halogenated thiophenes, the halogen atom acts as a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions. uci.edu
For 5-chlorothiophene-3-carbaldehyde, the chloro group at the 5-position and the carbaldehyde group at the 3-position both influence the regioselectivity of electrophilic substitution. The aldehyde group is a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating sulfur atom and meta to the deactivating aldehyde group. The directing effects of the chloro and carbaldehyde groups are important considerations in synthetic strategies involving this compound. rsc.org
Nucleophilic Addition Reactions at the Carbaldehyde Moiety
The carbaldehyde group in this compound is a primary site for nucleophilic attack. libretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This allows for a variety of nucleophilic addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reactions: Grignard reagents, being strong carbon-based nucleophiles, readily add to the carbonyl carbon of this compound. organic-chemistry.orgpressbooks.pub This reaction, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbaldehyde into an alkene. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by ring closure and elimination to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgudel.edu
| Nucleophilic Addition Reaction | Nucleophile | Product Type |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |
Cross-Coupling Reactions Involving this compound
The chlorine atom on the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon bonds and constructing more complex molecular architectures. jcu.edu.au
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound can participate as the halide partner in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. researchgate.netnih.gov These reactions typically employ a palladium(0) catalyst and a base such as sodium carbonate or potassium phosphate. nih.gov
The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org this compound can be effectively coupled with a variety of organostannanes under Stille conditions to form new carbon-carbon bonds. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups.
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction offers another powerful tool for the functionalization of this compound at the C5 position. nih.gov The organozinc reagents are typically prepared in situ from the corresponding organohalide. organic-chemistry.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst + Base |
| Stille Coupling | Organotin Compound | Palladium Catalyst |
| Negishi Coupling | Organozinc Compound | Palladium or Nickel Catalyst |
Oxidation Reactions of the Carbaldehyde Group to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for the preparation of various pharmaceuticals and other fine chemicals.
A common method for this oxidation involves treating this compound with an oxidizing agent under alkaline conditions. For instance, oxidation using reagents like potassium permanganate (B83412) or chromic acid can effectively convert the aldehyde to the carboxylic acid. A one-pot synthesis has also been developed where 2-thiophenecarboxaldehyde is first chlorinated to give 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized with chlorine in a sodium hydroxide (B78521) solution to yield the carboxylic acid. google.com
| Reactant | Oxidizing Agent | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Alkaline KMnO₄ or Cl₂/NaOH | 5-Chlorothiophene-3-carboxylic acid | 36157-42-3 | C₅H₃ClO₂S | 162.59 |
Reduction Reactions of the Carbaldehyde Group
The aldehyde functional group in this compound is susceptible to reduction to form the corresponding alcohol, (5-chlorothiophen-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group which can be further modified.
Standard reducing agents can be employed for this purpose. The specific choice of reagent and reaction conditions can influence the yield and selectivity of the reduction.
Derivatization Strategies for Functionalization
The aldehyde group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a wide range of functionalized molecules. These transformations are crucial for developing new compounds with tailored properties.
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. researchgate.netnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net Schiff bases are an important class of compounds with diverse applications. researchgate.netoncologyradiotherapy.com The general reaction is as follows:
R-NH₂ + O=CH-C₄H₂ClS → R-N=CH-C₄H₂ClS + H₂O
The formation of the C=N (imine) bond is a key feature of this reaction. oncologyradiotherapy.com A variety of amines can be used, leading to a library of Schiff base derivatives with different substituents (R), which can influence their chemical and physical properties. nih.gov
Condensation Reactions
Beyond Schiff base formation, the aldehyde group can participate in other condensation reactions. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, often in the presence of a base. The Claisen-Schmidt condensation, for example, involves the reaction of an aldehyde with a ketone or ester to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. While specific examples with this compound are not detailed in the provided results, this represents a general pathway for C-C bond formation.
The mechanism of a Claisen condensation involves the deprotonation of the α-carbon of an ester by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. youtube.comyoutube.com
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
While specific examples of 1,3-dipolar cycloaddition reactions involving this compound are not explicitly detailed in the search results, this class of reactions represents a powerful tool for the synthesis of five-membered heterocyclic rings. In a typical 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a cyclic adduct. The aldehyde group itself is not a typical dipolarophile, but derivatives of this compound, such as nitrones or azomethine ylides formed from the corresponding Schiff bases, could potentially participate in such reactions.
Formation of Thiosemicarbazones
A significant derivatization strategy for this compound is its reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. researchgate.netresearchgate.netmdpi.com This reaction is a condensation reaction, similar to Schiff base formation, where the amino group of thiosemicarbazide attacks the carbonyl carbon of the aldehyde.
The general reaction is: H₂N-NH-C(=S)-NH₂ + O=CH-C₄H₂ClS → H₂N-NH-C(=S)-N=CH-C₄H₂ClS + H₂O
Thiosemicarbazones are a well-studied class of compounds with a wide range of biological activities. nih.gov The synthesis is typically straightforward, often involving the refluxing of the aldehyde and thiosemicarbazide in a suitable solvent like ethanol (B145695). nih.gov The resulting thiosemicarbazones can be further modified at the N-4 position of the thiosemicarbazide moiety to generate a library of derivatives. researchgate.net
Advanced Applications in Medicinal Chemistry and Biological Systems
Development of Pharmaceutical Leads and Drug Discovery
5-Chlorothiophene-3-carbaldehyde serves as a crucial starting material for the synthesis of novel compounds with potential therapeutic applications. Its reactivity allows for modifications that can lead to the development of potent and selective drugs.
Growth Hormone Secretagogue Receptor Antagonists
Derivatives of 2,4-diaminopyrimidine (B92962) are recognized as potent antagonists of the growth hormone secretagogue receptor (GHS-R). While specific research detailing the direct use of this compound in the synthesis of these antagonists is not extensively documented in peer-reviewed literature, it is noted as a useful reagent in their preparation. The development of GHS-R antagonists is a significant area of research for potential treatments of obesity and other metabolic disorders.
α-Glucosidase Inhibitors
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. While direct studies on α-glucosidase inhibitors derived from this compound are limited, research on analogous compounds highlights the potential of this structural class. For instance, novel thiazole (B1198619) derivatives synthesized from thiophene (B33073) carbaldehyde have demonstrated significant α-glucosidase inhibitory activity. In one study, several thiazole-based Schiff base derivatives of thiophene carbaldehyde exhibited excellent inhibitory potential, with some compounds showing significantly better activity than the standard drug, acarbose.
One of the most potent compounds in a studied series, a thiazole derivative with a fluorine substituent, demonstrated an IC50 value of 10.21 ± 1.84 μM. Another derivative with two chlorine substituents showed an IC50 value of 11.14 ± 0.99 μM. These findings suggest that the thiophene aldehyde scaffold is a promising starting point for developing new α-glucosidase inhibitors.
Anticoagulant Agents (e.g., Rivaroxaban Precursors)
The widely used anticoagulant Rivaroxaban contains a 5-chlorothiophene moiety. However, it is important to note that the key intermediate in the synthesis of Rivaroxaban is 5-chlorothiophene-2-carboxylic acid, not this compound. The synthesis of Rivaroxaban involves the reaction of 5-chlorothiophene-2-carbonyl chloride with other precursors. chemicalbook.comnih.govnewdrugapprovals.orggoogle.com While there are methods to synthesize 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde, the direct application of this compound as a precursor for Rivaroxaban is not established in the literature.
Anti-inflammatory Agents
Chalcones, which can be synthesized from aldehydes such as this compound, are a class of compounds known for their anti-inflammatory properties. frontiersin.orgnih.gov Research has shown that chalcone (B49325) derivatives can inhibit the production of inflammatory mediators. For example, certain chalcones have demonstrated potent inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from mast cells. nih.gov Additionally, some dihydroxy-chloro-chalcones have shown remarkable inhibitory effects on hind-paw edema induced by polymyxin (B74138) B in animal models. nih.gov While specific studies on the anti-inflammatory activity of chalcones derived directly from this compound are not detailed, the general anti-inflammatory potential of this class of compounds is well-documented. frontiersin.orgnih.gov
Anticancer and Antiproliferative Activities of Thiophene Derivatives
Thiophene derivatives, particularly chalcones, have been extensively investigated for their anticancer properties. arabjchem.org While direct studies utilizing this compound are limited, research on structurally similar chlorothiophene-based chalcones has shown significant cytotoxic activity against various cancer cell lines.
In one study, chalcones synthesized from 2-acetyl-5-chlorothiophene (B429048) exhibited potent anticancer activity. arabjchem.org For example, two compounds from this series demonstrated strong toxicity against WiDr colorectal cancer cells with IC50 values of 0.77 µg/mL and 0.45 µg/mL, respectively. arabjchem.org These findings highlight the potential of the chlorothiophene scaffold in the design of novel anticancer agents. The table below summarizes the anticancer activity of these related chlorothiophene-based chalcones. arabjchem.org
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| C4 | WiDr (Colorectal) | 0.77 |
| C6 | WiDr (Colorectal) | 0.45 |
Antibacterial and Antifungal Activities
Schiff bases derived from aldehydes are known to have a broad spectrum of biological activities. For example, Schiff bases synthesized from 5-chloro-salicylaldehyde have demonstrated potent antibacterial and antifungal activity. nih.gov One such derivative showed favorable antimicrobial activity with MIC values of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus. nih.gov
Pyrazoline derivatives, which can be synthesized from chalcones (which are in turn derived from aldehydes), have also been reported to have significant antifungal activity. nih.gov For instance, certain pyrazoline derivatives have shown potent activity against various fungal strains, with some exhibiting a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Candida albicans. researchgate.net
The table below presents the minimum inhibitory concentration (MIC) values for representative Schiff base derivatives against various bacterial and fungal strains, illustrating the potential of this class of compounds. nih.govnih.gov
| Compound Type | Microorganism | MIC (µg/mL) |
| Schiff Base (from 5-chloro-salicylaldehyde) | Escherichia coli | 1.6 |
| Schiff Base (from 5-chloro-salicylaldehyde) | Staphylococcus aureus | 3.4 |
| Schiff Base (from benzaldehyde (B42025) derivative) | Escherichia coli | 62.5 |
| Schiff Base (from benzaldehyde derivative) | Staphylococcus aureus | 62.5 |
| Schiff Base (from benzaldehyde derivative) | Candida albicans | 62.5 |
Anticonvulsant and Antioxidant Activities of Thiophene Derivatives
The thiophene nucleus is a component of some known anticonvulsant drugs, and various thiophene derivatives have been investigated for their potential in this area. nih.govnih.govresearchgate.net For instance, the antiepileptic drug tiagabine (B1662831) contains a thiophene ring, which is crucial for its activity. nih.govnih.gov Research into other thiophene-containing molecules has shown that they can be active in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Similarly, the antioxidant potential of various thiophene derivatives has been explored, with some compounds showing promising radical scavenging activity. nih.gov
However, specific studies detailing the synthesis and evaluation of this compound derivatives for anticonvulsant or antioxidant properties could not be located. Therefore, no data tables or detailed research findings on this specific chemical entity can be presented.
Enzyme Inhibition Studies
D-amino acid oxidase (DAO) is a target for certain neurological conditions, and inhibitors of this enzyme are of significant interest. nih.gov Thiophene carboxylic acids have been identified as a class of DAO inhibitors. nih.gov However, the available research does not specify the investigation of this compound or its derivatives for DAO inhibition. The existing literature focuses on other substitution patterns on the thiophene ring.
Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thiophene derivatives, SAR studies have been conducted in the context of various biological activities, including as serotonin (B10506) receptor ligands and for antimicrobial properties. nih.gov These studies provide insights into how different substituents on the thiophene ring influence activity. Unfortunately, no specific SAR studies for derivatives of this compound in the context of anticonvulsant, antioxidant, or enzyme-inhibiting activities were found.
Ligand Design and Metal Complexation in Biological Contexts
The thiophene moiety can act as a ligand to form metal complexes, a property that is explored in various chemical and biological applications. While there is research on thiophene-derived Schiff base ligands and their metal complexes, this work does not specifically involve derivatives of this compound.
Pharmacokinetic Property Prediction (ADME) of Derivatives
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico tools are often used to predict the ADME profiles of novel compounds. asianpubs.orgnih.gov While general methodologies for ADME prediction of heterocyclic compounds are well-established, specific studies reporting the predicted or experimentally determined ADME properties of this compound derivatives are not available in the reviewed literature.
Applications in Materials Science and Polymer Chemistry
Thiophene (B33073) Derivatives in Conductive Polymers
Thiophene derivatives are essential monomers for creating conductive polymers. journalskuwait.org Polythiophenes, the polymers derived from these monomers, possess a conjugated backbone that allows for the movement of charge carriers, leading to electrical conductivity. The conductivity of these materials can be tuned by introducing different functional groups to the thiophene ring. For instance, the presence of an electron-withdrawing group, such as the chlorine atom in 5-Chlorothiophene-3-carbaldehyde, can influence the electronic energy levels of the resulting polymer, which in turn affects its conductivity and stability. nih.gov Similarly, the aldehyde group can be used for post-polymerization modification, allowing for further tuning of the polymer's properties or for grafting onto other materials. acs.orgresearchgate.netnih.gov
Role as Monomers in Polymer Synthesis
This compound can serve as a monomer in the synthesis of polythiophenes through various polymerization methods, including chemical and electrochemical oxidation or transition-metal-catalyzed cross-coupling reactions. The reactivity of the thiophene ring allows for polymerization, typically occurring at the 2- and 5-positions. The presence of the aldehyde and chloro substituents influences the polymerization process and the characteristics of the resulting polymer. While some thiophene aldehydes can be difficult to polymerize directly, they can be incorporated into polymer chains, for example, by synthesizing a trimer where the thiophene-aldehyde is enclosed between more reactive units like 3,4-ethylenedioxythiophene (B145204) (EDOT). acs.orgnih.gov
Research on the closely related monomer, thiophene-2-carbaldehyde (B41791), provides insight into the potential polymerization of this compound. Studies have shown that thiophene-2-carbaldehyde can be polymerized using an acid catalyst like hydrochloric acid. journalskuwait.orgresearchgate.net The resulting polymer, poly(thiophene-2-carbaldehyde), has been characterized to confirm its structure. journalskuwait.orgresearchgate.net In the polymerization of 2-formylthiophene, it has been noted that the reaction can proceed via the aldehyde group under certain acidic conditions. journalskuwait.org The polymer obtained from thiophene-2-carbaldehyde was found to consist of spherical particles with an average diameter in the nanometer range. journalskuwait.org
Table 1: Properties of Poly(thiophene-2-carbaldehyde) Synthesized with HCl Catalyst
| Property | Finding | Source |
|---|---|---|
| Morphology | Spherical particles with a rough surface. | journalskuwait.orgresearchgate.net |
| Particle Size | Average diameter of approximately 127 nm. | journalskuwait.org |
| Structure | Confirmed by FT/IR, 1H-NMR, EDX, and XPS analysis. | journalskuwait.orgresearchgate.net |
| Polymerization | Weakening of the C=O aldehyde peak in the FT/IR spectrum suggests its involvement or alteration during polymerization. | researchgate.net |
This table presents data for poly(thiophene-2-carbaldehyde) as a model for polymers potentially derived from this compound.
The arrangement of monomer units in the polymer chain, known as regioregularity, is critical for the performance of polythiophenes. nih.gov For a 3-substituted thiophene like this compound, polymerization can lead to different couplings: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of head-to-tail (HT) regioregularity results in a more planar polymer backbone, which enhances π-stacking between chains and facilitates charge transport. cmu.edu This improved order leads to higher conductivity and charge carrier mobility. nih.gov The synthesis of regioregular polythiophenes has produced structurally uniform polymers with significantly improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov Creative molecular design and advanced synthetic methods are key to controlling these properties for specific applications. nih.gov
Table 2: Comparison of Regioregular vs. Regioirregular Polythiophenes
| Feature | Regioregular (High HT) | Regioirregular (Mixed Couplings) | Source |
|---|---|---|---|
| Backbone Structure | Planar, ordered conformation | Twisted conformation due to steric hindrance | cmu.edu |
| Conjugation | Extended | Interrupted | cmu.edu |
| Electronic Properties | Higher conductivity and mobility | Lower conductivity and mobility | nih.gov |
| Optical Properties | Red-shifted absorption (smaller bandgap) | Blue-shifted absorption (larger bandgap) | elsevierpure.com |
| Applications | High-performance electronic devices | Less suitable for high-performance electronics | nih.govnih.gov |
Applications in Organic Electronics
The semiconducting nature of polythiophenes makes them highly suitable for a range of applications in organic electronics, including transistors and light-emitting devices. journalskuwait.org The functional groups on the this compound monomer are expected to impart specific functionalities to the resulting polymers, making them attractive for advanced electronic applications.
Thiophene-based materials are a major class of organic semiconductors. core.ac.uk The introduction of electron-withdrawing groups, such as the carbonyl in an aldehyde and the chlorine atom, is a known strategy to develop n-type (electron-transporting) organic semiconductors. rsc.org Therefore, polymers derived from this compound are potential candidates for n-type materials. The performance of these organic semiconductors in devices like organic field-effect transistors (OFETs) is highly dependent on the molecular packing in the solid state, which is influenced by the polymer's regioregularity. sciengine.com Highly substituted thiophenes can be designed to improve molecular stacking and enhance electron transport capabilities. rsc.org
Thiophene derivatives are widely used as building blocks for emissive materials in organic light-emitting diodes (OLEDs). nih.gov They are incorporated into polymer backbones or used in small molecule emitters to tune the emission color and efficiency of the device. beilstein-journals.orgrsc.org The aldehyde functionality on this compound offers a reactive site for post-polymerization functionalization, allowing for the attachment of other chromophores or functional units to create materials with specific light-emitting properties. acs.orgresearchgate.netnih.gov For example, thiophene units can be used as π-bridges in donor-acceptor molecules to achieve emissions from deep-red to near-infrared. beilstein-journals.org The combination of a thiophene core with other aromatic systems is a proven strategy for developing efficient emitters for OLED applications. rsc.org
Organic Field-Effect Transistors (OFETs)
While direct applications of this compound in organic field-effect transistors (OFETs) are not extensively documented, its role as a monomer for the synthesis of polythiophene derivatives is of significant interest. Polythiophenes are a class of conductive polymers widely explored for their use in organic electronics due to their desirable electronic properties, environmental stability, and processability.
The aldehyde functionality on the thiophene ring can be utilized in various polymerization reactions to create conjugated polymers. These polymers can then serve as the active semiconductor layer in OFETs. The presence of the chlorine atom can influence the electronic properties of the resulting polymer, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge carrier injection and transport in an OFET device. Further research into the polymerization of this compound and the characterization of the resulting polymers is necessary to fully elucidate their potential in OFET applications.
Solar Cells (e.g., DSSCs, PSCs)
In the realm of solar energy, thiophene derivatives are crucial components in the fabrication of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). Thiophene units are often incorporated into the molecular structure of organic dyes used as sensitizers in DSSCs. These dyes are responsible for absorbing light and injecting electrons into the semiconductor electrode, typically titanium dioxide (TiO2).
Thiophene Derivatives as Corrosion Inhibitors
Thiophene and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. nih.govresearchgate.net The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (like sulfur in the thiophene ring) and π-electrons, which can interact with the vacant d-orbitals of the metal. nih.gov
Table 1: Research Findings on Thiophene Derivatives as Corrosion Inhibitors
| Derivative Type | Metal/Alloy | Environment | Key Findings |
| Theophylline-Triazole Derivatives | API 5L X52 Steel | 1 M HCl | Inhibition efficiency increases with concentration, reaching ~90% at 50 ppm. Adsorption involves physisorption and chemisorption. nih.gov |
| Phenyl Phthalimide Derivatives | Carbon Steel | Acidic | The electronic nature of substituents (e.g., -OCH3, -Cl) affects inhibition efficiency. nih.gov |
| Quinazoline Derivatives | Mild Steel | 1.0 M HCl | High inhibition efficiencies (up to 96.7%) were achieved, with performance dependent on the molecular structure. researchgate.net |
This table is generated based on data from studies on various thiophene and related heterocyclic derivatives to illustrate general principles, as direct data for this compound is limited.
Development of Functional Materials with Specific Chemical Functionalities
The dual functionality of this compound, possessing both a reactive aldehyde group and a modifiable thiophene ring, makes it a versatile building block for the synthesis of a wide range of functional materials. americanelements.com The aldehyde group can undergo various chemical transformations, such as condensation reactions, to form Schiff bases, or oxidation and reduction to yield carboxylic acids and alcohols, respectively. These transformations allow for the introduction of new functional groups and the construction of larger, more complex molecular architectures.
For example, the reaction of a thiophene carboxaldehyde with an appropriate amine can lead to the formation of polymers containing benzo[d]thiazole heterocycles, which exhibit interesting optical properties like fluorescence. researchgate.net The resulting materials can have applications in areas such as organic light-emitting diodes (OLEDs) or sensors.
Furthermore, the chlorine atom on the thiophene ring can be substituted through various cross-coupling reactions, enabling the attachment of different organic moieties. This synthetic versatility allows for the fine-tuning of the material's electronic, optical, and physical properties for specific applications. The ability to create tailored materials from this compound underscores its importance in the development of novel functional organic materials. mdpi.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties with a good balance of accuracy and computational cost.
Molecular Docking Studies
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and design for understanding potential biological activity.
Molecular Dynamics Simulations (Implicit)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 5-Chlorothiophene-3-carbaldehyde, MD simulations can provide detailed information about its conformational flexibility, solvation, and interactions with its environment. In these simulations, the system's trajectory is calculated by solving Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energy are defined by molecular mechanics force fields.
Implicit solvation models are a computationally efficient approach used in MD simulations to represent the effect of a solvent without explicitly including individual solvent molecules. Instead, the solvent is treated as a continuous medium with specific dielectric properties. This method is particularly useful for exploring the conformational landscape of a molecule and for calculating binding free energies where the explicit representation of water molecules would be computationally prohibitive.
While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology is widely applied to substituted thiophenes. nih.govrsc.org For instance, MD simulations have been used to investigate the deactivation pathways of photoexcited thiophene (B33073), revealing mechanisms like ring-opening and the interplay between internal conversion and intersystem crossing. nih.govrsc.orgresearchgate.net Such simulations can be performed in various environments, including the gas phase, ethanol (B145695) solution, and bulk liquid phase, to understand how the solvent influences molecular behavior. nih.gov For this compound, an implicit solvation MD simulation would involve defining the molecule's force field parameters and then simulating its dynamics within a continuum that mimics a solvent like water or ethanol. This would allow researchers to predict its preferred conformations and dynamic behavior in solution.
Table 1: Representative Parameters in a Molecular Dynamics Simulation Setup
| Parameter | Description | Example Value/Method |
| Force Field | A set of parameters to calculate the potential energy of the system. | COMPASS, AMBER, CHARMM |
| Solvation Model | Method to account for solvent effects. | Implicit (e.g., Generalized Born) |
| Ensemble | Statistical mechanics ensemble defining the thermodynamic state. | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |
| Simulation Time | The duration of the simulated trajectory. | Nanoseconds (ns) to Microseconds (µs) |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.us This method is a cornerstone of modern drug design and environmental toxicology, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov
For a series of compounds including derivatives of this compound, a QSAR study would involve several key steps:
Data Set Collection: A group of thiophene derivatives with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various aspects of the molecule, such as its steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, orbital energies), and hydrophobic properties. biolscigroup.usnih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). nih.gov
Studies on thiophene derivatives have successfully used QSAR to elucidate the structural requirements for various biological activities. For example, a 3D-QSAR study on thiophene derivatives as tubulin inhibitors identified key steric and electrostatic fields that govern their potency. nih.gov The resulting models showed high statistical significance, with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating a robust and predictive model. nih.gov Such models can then be used to virtually screen new thiophene-based compounds, like derivatives of this compound, to prioritize synthesis and testing.
Table 2: Example of a QSAR Data Table for a Series of Thiophene Derivatives
| Compound | Experimental Activity (pIC50) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Dipole Moment (Descriptor 3) | Predicted Activity (pIC50) |
| Thiophene-A | 5.2 | 150.2 | 2.1 | 1.8 D | 5.1 |
| Thiophene-B | 5.8 | 165.3 | 2.5 | 2.2 D | 5.7 |
| Thiophene-C | 4.9 | 148.1 | 1.9 | 1.5 D | 5.0 |
| Thiophene-D | 6.1 | 180.4 | 2.8 | 2.5 D | 6.2 |
Note: This table is illustrative. Actual QSAR studies involve a larger set of compounds and a wider array of calculated descriptors.
Spectroscopic Analysis in Conjunction with Computational Methods
The combination of experimental spectroscopy with computational chemistry is a powerful approach for the unambiguous structural characterization of molecules. mdpi.com Computational methods, particularly Density Functional Theory (DFT), can predict spectroscopic properties like vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). mdpi.comeurjchem.com
For this compound, this integrated approach would proceed as follows:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected DFT functional (e.g., B3LYP, PBE0) and basis set to find its lowest energy conformation. mdpi.com
Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. The results provide a theoretical vibrational spectrum (IR, Raman) that can be compared directly with experimental data. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the aldehyde group or the C-Cl stretch.
NMR and UV-Vis Prediction: Similarly, NMR chemical shifts and UV-Visible electronic transitions can be calculated and compared with experimental spectra to confirm the molecular structure and understand its electronic properties.
A study on the structurally related 5-chloro-7-azaindole-3-carbaldehyde demonstrated the utility of this approach. mdpi.com DFT calculations were used to analyze the molecular structure and vibrational spectra (IR and Raman), showing excellent agreement with experimental data from X-ray diffraction and spectroscopy. mdpi.com These calculations also revealed insights into intermolecular interactions, such as hydrogen bonding, which influence the crystal structure and spectroscopic features. mdpi.com This synergy between theoretical prediction and experimental measurement provides a much more detailed and reliable characterization than either method could achieve alone.
Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Representative Heterocyclic Aldehyde
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| N-H stretch | 3464 | 3470 | Asymmetric N-H stretch |
| C=O stretch | 1630 | 1635 | Carbonyl group vibration |
| C=N stretch | 1613 | 1618 | Pyridyl ring vibration |
| C-Cl stretch | 780 | 785 | Carbon-Chlorine bond stretch |
Note: Data is representative and based on findings for similar structures like those in reference nih.gov.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Diversification of 5-Chlorothiophene-3-carbaldehyde Derivatives
The development of new synthetic methodologies is crucial for expanding the chemical space accessible from this compound. Researchers are actively exploring innovative strategies to create a wider array of derivatives with tailored properties.
One promising approach involves the application of modern cross-coupling reactions. For instance, coupling reactions can be employed to introduce various substituents at the chloro-position of the thiophene (B33073) ring. A patent describes the coupling of (E)-(2-cyclohexylvinyl)boronic acid with this compound to yield (E)-5-(2-cyclohexylvinyl)thiophene-3-carbaldehyde, showcasing the potential for creating complex molecular architectures. google.co.ug
Furthermore, multicomponent reactions offer an efficient pathway to generate structural diversity. These reactions, where three or more reactants combine in a single step, can rapidly produce complex molecules from simple starting materials like this compound. The Claisen-Schmidt condensation, a well-established reaction, has been utilized to synthesize bis-chalcone derivatives from this aldehyde, highlighting its utility as a precursor for larger, biologically relevant scaffolds.
The aldehyde functional group itself is a versatile handle for a multitude of transformations beyond simple condensations. Researchers are investigating its use in reactions like the Petasis and Ugi reactions to introduce novel functionalities and build diverse molecular libraries.
Exploration of New Biological Targets and Pharmacological Activities
Derivatives of this compound have shown promise in various therapeutic areas, and ongoing research aims to uncover new biological targets and pharmacological activities.
This compound serves as a key intermediate in the synthesis of a range of biologically active molecules. For example, it is a useful reagent in the preparation of 2,4-diaminopyrimidine (B92962) derivatives which act as potent antagonists of the growth hormone secretagogue receptor. chemicalbook.com Additionally, it is a precursor for diamine derivatives that exhibit potent inhibitory effects on activated blood coagulation factor X (FXa), making them promising candidates for the development of anticoagulants to treat and prevent thromboembolic diseases. google.comgoogleapis.com
The exploration extends to the field of oncology, where derivatives are being investigated as potential anti-cancer agents. Specifically, piperidine-dione derivatives synthesized from this compound are being studied for their ability to inhibit lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in the metabolic shift observed in many tumors. google.com Another patent describes the use of its derivatives in methods to control lactate production in mammalian cell cultures, which is relevant for improving the production of recombinant proteins. google.com
Furthermore, substituted heterocyclic compounds derived from this compound are being developed for the treatment of neurodegenerative diseases, particularly ophthalmic disorders like age-related macular degeneration (AMD) and Stargardt's disease. google.co.ug
The following table summarizes some of the explored biological activities of derivatives of this compound:
| Biological Target/Activity | Derivative Class | Potential Application |
| Growth Hormone Secretagogue Receptor Antagonists | 2,4-Diaminopyrimidine derivatives | Not specified |
| Factor Xa (FXa) Inhibitors | Diamine derivatives | Anticoagulants |
| Lactate Dehydrogenase A (LDHA) Inhibitors | Piperidine-dione derivatives | Anti-cancer agents |
| Neuroprotection | Substituted heterocyclic compounds | Treatment of ophthalmic diseases |
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and structural properties of the thiophene ring make this compound an attractive building block for advanced functional materials and nanotechnology.
Thiophene-based polymers are well-known for their conducting and semiconducting properties. The aldehyde functionality of this compound provides a convenient anchor point for polymerization or for grafting onto other material surfaces. This could lead to the development of novel organic semiconductors, sensors, and components for organic light-emitting diodes (OLEDs). The ability to precisely control the molecular structure by modifying the aldehyde or the chloro-position allows for the fine-tuning of the material's electronic and optical properties.
In the realm of nanotechnology, derivatives of this compound could be used to create functionalized nanoparticles or self-assembling monolayers. These nanomaterials could find applications in areas such as targeted drug delivery, bio-imaging, and catalysis. The thiophene moiety can also play a role in the development of corrosion inhibitors.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will likely focus on developing more environmentally friendly methods for the synthesis and derivatization of this compound.
This includes the use of greener solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis has been shown to significantly accelerate reactions and improve yields in the preparation of related compounds, reducing energy consumption and waste. The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is another key area of focus. A patent mentions the use of manganese dioxide for the oxidation of the corresponding alcohol to obtain this compound, which represents a step towards cleaner synthesis. google.comgoogleapis.com
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. The merging of biocatalysis with photochemistry, termed photobiocatalysis, is an emerging field with the potential to enable novel and enantioselective C-H functionalization reactions. ambeed.com
Synergistic Applications of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and development of new molecules and materials.
Computational tools can be used to predict the properties of novel this compound derivatives before they are synthesized in the lab. This includes predicting their reactivity, spectroscopic properties, and potential biological activity through molecular docking studies. Such in silico screening can help prioritize synthetic targets and guide experimental efforts.
For instance, computational studies can elucidate the electronic effects of substituents on the thiophene ring, providing insights into the reactivity of the aldehyde group. This information is invaluable for designing new reactions and understanding reaction mechanisms. The synergy between computational prediction and experimental validation will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
